Mmp-9-IN-8

Description

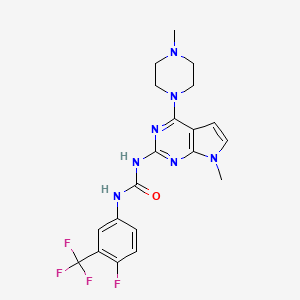

Structure

3D Structure

Properties

Molecular Formula |

C20H21F4N7O |

|---|---|

Molecular Weight |

451.4 g/mol |

IUPAC Name |

1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[7-methyl-4-(4-methylpiperazin-1-yl)pyrrolo[2,3-d]pyrimidin-2-yl]urea |

InChI |

InChI=1S/C20H21F4N7O/c1-29-7-9-31(10-8-29)17-13-5-6-30(2)16(13)26-18(27-17)28-19(32)25-12-3-4-15(21)14(11-12)20(22,23)24/h3-6,11H,7-10H2,1-2H3,(H2,25,26,27,28,32) |

InChI Key |

FYIUOTTYVXNBEW-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC3=C2C=CN3C)NC(=O)NC4=CC(=C(C=C4)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Matrix Metalloproteinase-9 (MMP-9) and Its Inhibition

Disclaimer: Publicly available scientific literature and databases did not yield specific information on a molecule designated "MMP-9-IN-8." Therefore, this guide provides a comprehensive overview of the mechanism of action of Matrix Metalloproteinase-9 (MMP-9) and the general principles of its inhibition, which would be the foundational knowledge for understanding any specific MMP-9 inhibitor. The quantitative data and experimental protocols are representative examples derived from common methodologies in the field of MMP-9 research.

Introduction to MMP-9

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components.[1][2] Its primary substrates include type IV and V collagens, gelatin, and elastin.[1] MMP-9 is involved in various physiological processes, including tissue remodeling, wound healing, and immune cell migration.[1][3] However, its dysregulation is implicated in a wide range of pathologies, such as cancer metastasis, neuroinflammation, and cardiovascular diseases.

MMP-9 Structure and Activation

MMP-9 is synthesized as an inactive zymogen, pro-MMP-9. Its structure comprises a pro-domain, a catalytic domain containing the zinc-binding site, a fibronectin type II domain, and a hemopexin-like C-terminal domain. The pro-domain maintains the enzyme in an inactive state through a "cysteine switch" mechanism, where a cysteine residue in the pro-domain coordinates with the catalytic zinc ion. Activation of pro-MMP-9 involves the proteolytic cleavage of the pro-domain by other proteases, such as MMP-3 or plasmin, which disrupts the cysteine-zinc interaction and exposes the active site.

Signaling Pathways Regulating MMP-9 Expression

The expression of MMP-9 is tightly regulated by a complex network of signaling pathways initiated by various extracellular stimuli, including growth factors and pro-inflammatory cytokines like TNF-α, IL-1β, and TGF-β. These stimuli activate downstream signaling cascades that converge on the activation of transcription factors, which then bind to the MMP-9 gene promoter to induce its transcription.

Key signaling pathways involved in MMP-9 regulation include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The ERK, JNK, and p38 MAPK pathways are frequently implicated in the upregulation of MMP-9.

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is another significant contributor to the induction of MMP-9 expression.

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a critical transcription factor that directly binds to the MMP-9 promoter, and its activation is a central event in inflammation-induced MMP-9 expression.

-

Wnt/β-catenin Signaling Pathway: In certain cellular contexts, such as embryonic neural stem cells, the canonical Wnt pathway has been shown to upregulate MMP-9 expression.

Visualization of Key Signaling Pathways

Caption: Simplified signaling pathways leading to MMP-9 expression.

Mechanism of Action of MMP-9 Inhibition

Inhibition of MMP-9 can be achieved through several mechanisms, which are the primary targets for the development of therapeutic agents.

-

Active Site Inhibition: This is the most common strategy, involving molecules that chelate the catalytic zinc ion in the active site, thereby preventing substrate binding and cleavage.

-

Inhibition of MMP-9 Expression: Targeting the upstream signaling pathways that regulate MMP-9 transcription can effectively reduce the production of the enzyme.

-

Inhibition of Pro-MMP-9 Activation: Preventing the proteolytic cleavage of the pro-domain would maintain the enzyme in its inactive state.

Quantitative Data for a Hypothetical MMP-9 Inhibitor

The following table presents hypothetical quantitative data that would be essential for characterizing a novel MMP-9 inhibitor.

| Parameter | Value | Description |

| IC50 (MMP-9) | 15 nM | The half-maximal inhibitory concentration against purified MMP-9 enzyme. |

| IC50 (MMP-2) | 250 nM | The half-maximal inhibitory concentration against MMP-2, indicating selectivity. |

| Ki (MMP-9) | 5 nM | The inhibition constant, reflecting the binding affinity to MMP-9. |

| Cellular Efficacy (HT-1080 cells) | 100 nM | The effective concentration to inhibit MMP-9 activity in a cellular context. |

| In vivo Efficacy (Tumor Xenograft Model) | 5 mg/kg | The effective dose to reduce tumor growth or metastasis in an animal model. |

Experimental Protocols for Assessing MMP-9 Inhibition

In Vitro MMP-9 Inhibition Assay (Enzymatic Assay)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified MMP-9.

Caption: Workflow for an in vitro MMP-9 enzymatic inhibition assay.

Methodology:

-

A fluorogenic peptide substrate for MMP-9 is used.

-

Purified, active human MMP-9 is incubated with varying concentrations of the test inhibitor.

-

The substrate is added, and the increase in fluorescence, resulting from the cleavage of the substrate by MMP-9, is measured over time using a fluorescence plate reader.

-

The rate of reaction is calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the reaction rate against the inhibitor concentration.

Gelatin Zymography (Cell-based Assay)

This technique assesses the effect of an inhibitor on the activity of MMP-9 secreted by cells.

Caption: Workflow for gelatin zymography.

Methodology:

-

Cells known to secrete MMP-9 (e.g., HT-1080 fibrosarcoma cells) are treated with the test inhibitor.

-

The cell culture supernatant, containing secreted pro-MMP-9, is collected.

-

The supernatant is subjected to electrophoresis on a polyacrylamide gel co-polymerized with gelatin.

-

The gel is then incubated in a buffer that allows the MMPs to renature and digest the gelatin.

-

The gel is stained with Coomassie Brilliant Blue, which stains the intact gelatin.

-

MMP-9 activity is visualized as clear bands on a blue background where the gelatin has been degraded. The intensity of the bands corresponds to the level of MMP-9 activity.

Western Blotting

This method is used to determine the effect of an inhibitor on the protein levels of MMP-9.

Methodology:

-

Cells are treated with the test inhibitor.

-

Cell lysates or culture supernatants are collected.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with a primary antibody specific for MMP-9, followed by a secondary antibody conjugated to an enzyme.

-

The protein bands are visualized using a chemiluminescent substrate. This allows for the quantification of both pro-MMP-9 and active MMP-9 levels.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to assess the impact of an inhibitor on the mRNA expression of MMP-9.

Methodology:

-

Cells are treated with the test inhibitor.

-

Total RNA is extracted from the cells.

-

The RNA is reverse-transcribed into complementary DNA (cDNA).

-

The cDNA is used as a template for PCR with primers specific for the MMP-9 gene.

-

The amplification of the MMP-9 gene is monitored in real-time using a fluorescent dye.

-

The relative expression of MMP-9 mRNA is calculated after normalization to a housekeeping gene.

Conclusion

MMP-9 is a critical enzyme in both physiological and pathological processes, making it an attractive therapeutic target. A thorough understanding of its complex regulation through various signaling pathways is essential for the development of effective and specific inhibitors. The characterization of any novel MMP-9 inhibitor requires a multi-faceted approach, employing a combination of enzymatic, cell-based, and molecular biology techniques to elucidate its precise mechanism of action and therapeutic potential.

References

An In-depth Technical Guide to the Discovery and Development of Matrix Metalloproteinase-9 (MMP-9) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Mmp-9-IN-8" could not be identified in publicly available scientific literature or patent databases. This guide therefore provides a comprehensive overview of the discovery and development of Matrix Metalloproteinase-9 (MMP-9) inhibitors as a class, leveraging data from well-documented examples.

Introduction: MMP-9 as a Therapeutic Target

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes. Under physiological conditions, MMP-9 is involved in processes such as embryonic development, tissue remodeling, and wound healing. However, its dysregulation and overexpression are strongly implicated in a wide array of pathologies, including cancer metastasis, neuroinflammatory diseases, cardiovascular disorders, and chronic inflammatory conditions.

The critical role of MMP-9 in disease progression is multifaceted. It facilitates cancer cell invasion and metastasis by breaking down the ECM, promotes angiogenesis by releasing pro-angiogenic factors like VEGF, and modulates the immune response by processing cytokines and chemokines.[1][2] This makes MMP-9 an attractive, albeit challenging, therapeutic target. Early efforts to develop MMP inhibitors were plagued by a lack of specificity, leading to off-target effects and clinical trial failures.[3][4] This has driven the development of highly selective inhibitors, a key focus of modern drug discovery campaigns.[3]

Discovery and Development Strategies for MMP-9 Inhibitors

The quest for effective and safe MMP-9 inhibitors has evolved from broad-spectrum active-site binders to highly selective agents targeting unique structural features of the enzyme.

Active-Site Inhibition

The catalytic activity of MMPs is dependent on a zinc ion located in the active site. The first generation of inhibitors were broad-spectrum agents, such as peptidomimetics with a hydroxamate group (e.g., Marimastat), which chelate this zinc ion. While potent, their lack of selectivity led to significant side effects, most notably musculoskeletal syndrome, due to the inhibition of other MMPs essential for normal tissue homeostasis.

Subsequent efforts focused on designing more selective active-site inhibitors by exploiting subtle differences in the S1' specificity pocket among different MMPs. Compounds like AZD1236 achieve selectivity for MMP-9 and MMP-12 over other MMPs through this strategy.

Allosteric Inhibition of Zymogen Activation

A novel and highly selective approach is to prevent the activation of the MMP-9 pro-enzyme (pro-MMP-9 or zymogen). MMP-9 is secreted as an inactive zymogen and requires proteolytic cleavage to become active. The compound JNJ0966 is a first-in-class small molecule that binds to an allosteric pocket near the zymogen cleavage site. This binding event prevents the conversion of pro-MMP-9 to its active form without affecting the catalytic activity of already-activated MMP-9 or other MMPs. This strategy offers a superior selectivity profile, as the allosteric site is not conserved across the MMP family.

Antibody-Based Inhibition

Monoclonal antibodies offer high specificity and affinity. Andecaliximab (GS-5745) is a humanized monoclonal antibody that targets MMP-9. It functions by inhibiting pro-MMP-9 activation and non-competitively inhibiting the activity of the mature enzyme. This biological approach has been explored in clinical trials for various cancers and inflammatory diseases.

Quantitative Data of Representative MMP-9 Inhibitors

The following tables summarize the inhibitory potency and selectivity of key MMP-9 inhibitors.

Table 1: Small Molecule Inhibitors of MMP-9

| Compound Name | Mechanism of Action | Target(s) | IC50 / Ki | Selectivity Profile |

| Marimastat (BB-2516) | Broad-spectrum, active-site (zinc chelation) | MMPs | MMP-9: 3 nM , MMP-1: 5 nM, MMP-2: 6 nM, MMP-14: 9 nM, MMP-7: 13 nM | |

| AZD1236 | Selective, active-site | MMP-9, MMP-12 | MMP-9: 4.5 nM , MMP-12: 6.1 nM | >10-fold selective vs MMP-2/13; >350-fold vs other MMPs |

| JNJ0966 | Selective, allosteric inhibition of zymogen activation | pro-MMP-9 | IC50: 440 nM (for activation) | No effect on catalytic activity of MMP-1, -2, -3, -9, -14 or activation of pro-MMP-2 |

| Ilomastat (GM6001) | Broad-spectrum, active-site | MMPs | MMP-9: 0.5 nM , MMP-1: 1.5 nM, MMP-2: 1.1 nM, MMP-3: 1.9 nM | |

| SB-3CT | Selective, active-site | MMP-2, MMP-9 | MMP-9: Ki = 600 nM , MMP-2: Ki = 13.9 nM | High selectivity for gelatinases (MMP-2, MMP-9) |

| MMP-2/MMP-9 Inhibitor I | Selective, active-site | MMP-2, MMP-9 | MMP-9: 240 nM , MMP-2: 310 nM | Selective for MMP-2 and MMP-9 |

Table 2: Antibody-Based Inhibitors of MMP-9

| Compound Name | Mechanism of Action | Target | Affinity (KD) | Clinical Status (Selected) |

| Andecaliximab (GS-5745) | Non-competitive inhibition, blocks zymogen activation | MMP-9 | Higher affinity for pro-MMP-9 (0.008–0.043 nM) vs. active MMP-9 (2.0–6.6 nM) | Phase II/III trials for gastric cancer and ulcerative colitis completed |

Experimental Protocols

The discovery and characterization of MMP-9 inhibitors involve a cascade of biochemical and cell-based assays, followed by preclinical in vivo validation.

High-Throughput Screening (HTS) for Inhibitor Discovery

The initial identification of novel inhibitors often relies on HTS.

-

Protocol: Thermal Shift Assay (e.g., ThermoFluor®)

-

Objective: To identify compounds that bind to the target protein (e.g., pro-MMP-9) by measuring changes in its thermal stability.

-

Reagents: Purified recombinant pro-MMP-9, fluorescent dye (e.g., SYPRO Orange), compound library.

-

Procedure: a. Dispense purified pro-MMP-9 into a 384-well PCR plate. b. Add compounds from the library to individual wells at a final concentration (e.g., 10 µM). c. Add the fluorescent dye, which binds to hydrophobic regions of the protein as it unfolds. d. Seal the plate and place it in a real-time PCR instrument. e. Apply a thermal gradient (e.g., from 25°C to 95°C) and measure fluorescence at each temperature increment.

-

Data Analysis: The melting temperature (Tm) is the point at which 50% of the protein is unfolded. A significant positive shift in Tm in the presence of a compound indicates binding and stabilization. The affinity (KD) can be estimated from these shifts. This method was used to identify JNJ0966.

-

In Vitro MMP Inhibition Assay

This assay quantifies the potency of an inhibitor against the catalytic activity of the enzyme.

-

Protocol: Fluorogenic Substrate Assay

-

Objective: To measure the IC50 value of a compound against active MMP-9.

-

Reagents: Activated recombinant human MMP-9, fluorogenic MMP substrate (e.g., DQ™-gelatin, which is quenched until cleaved), assay buffer, test compound, and a broad-spectrum inhibitor (e.g., GM6001) as a positive control.

-

Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 96-well plate, add the activated MMP-9 enzyme. c. Add the diluted test compound to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding. d. Initiate the reaction by adding the fluorogenic substrate to all wells. e. Measure the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Zymography

A technique to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

-

Protocol: Gelatin Zymography

-

Objective: To visualize MMP-9 activity in samples like cell culture supernatant or tissue lysates.

-

Procedure: a. Prepare a polyacrylamide gel copolymerized with gelatin (e.g., 1 mg/mL). b. Load protein samples prepared in non-reducing sample buffer (to preserve enzyme structure). c. Perform electrophoresis under non-denaturing conditions (or with SDS but without boiling or reducing agents). d. After electrophoresis, wash the gel in a renaturing buffer (e.g., Triton X-100) to remove SDS and allow enzymes to refold. e. Incubate the gel overnight in a developing buffer containing Ca2+ and Zn2+ at 37°C. f. Stain the gel with Coomassie Brilliant Blue and then destain.

-

Data Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight identifies the specific MMP (pro- and active forms).

-

Visualizations: Pathways and Workflows

MMP-9 Activation and Inhibition Pathway

Caption: MMP-9 activation pathway and points of intervention for different classes of inhibitors.

Experimental Workflow for MMP-9 Inhibitor Characterization

Caption: A generalized workflow for the discovery and preclinical development of MMP-9 inhibitors.

Clinical Development and Future Perspectives

Despite the strong preclinical rationale, the clinical development of MMP inhibitors has been challenging. Broad-spectrum inhibitors like Marimastat failed to show significant survival benefits in late-stage cancer trials, often accompanied by dose-limiting toxicity.

More selective agents have shown better safety profiles. AZD1236 was generally well-tolerated in a Phase IIa trial for COPD, although therapeutic efficacy was not demonstrated in that specific study. It has since been repurposed and has shown significant benefits in preclinical models of spinal cord injury. The monoclonal antibody Andecaliximab (GS-5745) has been evaluated in Phase II and III trials for gastric cancer and ulcerative colitis, showing a favorable safety profile but failing to meet primary efficacy endpoints in the UC trial.

The future of MMP-9 inhibition likely resides in:

-

Highly Selective Agents: The development of allosteric inhibitors and specific antibodies has overcome the primary hurdle of off-target toxicity.

-

Biomarker-Driven Patient Selection: Identifying patient populations with high MMP-9 activity or tumors dependent on MMP-9 signaling will be crucial for clinical success.

-

Combination Therapies: Using MMP-9 inhibitors to remodel the tumor microenvironment may enhance the efficacy of immunotherapies or conventional chemotherapies.

References

- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of MMP-9-IN-8 in Cancer Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of the extracellular matrix (ECM), a process integral to cancer progression, invasion, and metastasis.[1][2] Elevated levels of MMP-9 are associated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[3] This technical guide focuses on MMP-9-IN-8, a recently identified inhibitor of MMP-9, and elucidates its mechanism of action, its impact on cancer cell viability, and the signaling pathways it modulates. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways to support further research and drug development efforts in oncology.

Introduction to MMP-9 in Cancer

Matrix metalloproteinases (MMPs) are a family of enzymes crucial for tissue remodeling and the breakdown of the ECM.[2] In the context of cancer, MMPs, particularly MMP-9 (also known as gelatinase B), are overexpressed in malignant tumors and contribute significantly to their growth and spread.[3] MMP-9 facilitates cancer progression through several mechanisms:

-

ECM Degradation: By degrading type IV and V collagens, major components of the basement membrane, MMP-9 allows cancer cells to break through physical barriers and invade surrounding tissues.

-

Angiogenesis: MMP-9 promotes the formation of new blood vessels, a process essential for tumor growth and survival, by releasing pro-angiogenic factors like vascular endothelial growth factor (VEGF) from the ECM.

-

Metastasis: The degradation of the ECM by MMP-9 is a critical step in the metastatic cascade, enabling cancer cells to enter the bloodstream and establish secondary tumors at distant sites.

-

Modulation of Cell Signaling: MMP-9 can cleave and activate or inactivate various signaling molecules, including growth factors and cytokines, thereby influencing cell proliferation, survival, and migration.

Given its multifaceted role in cancer, the development of specific MMP-9 inhibitors is a promising strategy for anti-cancer therapy.

This compound: A Novel Pyrrolopyrimidine-Based Inhibitor

This compound, also identified as "Compound 3" in foundational research, is a novel small molecule inhibitor belonging to the pyrrolopyrimidine class of compounds. It has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of MMP-9 and its ability to induce apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's efficacy and potency.

| Parameter | Value | Cell Line | Reference |

| MMP-9 Inhibition (at 10 µM) | 42.16% | Not specified | |

| MMP-9 Inhibition (at 50 µM) | 58.28% | Not specified | |

| IC50 (Cell Viability) | 23.42 µM | MCF-7 | |

| MMP-9 Inhibition (at IC50) | 42.16 ± 5.10% (after 48h treatment) | MCF-7 |

Table 1: In Vitro Efficacy of this compound

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects primarily through the direct inhibition of MMP-9's enzymatic activity. This inhibition leads to a cascade of downstream effects that collectively hinder cancer progression.

Direct Inhibition of MMP-9

The core mechanism of this compound is its ability to bind to and inhibit the catalytic activity of the MMP-9 enzyme. By doing so, it prevents the degradation of the extracellular matrix, a critical step for tumor invasion and metastasis.

Induction of Apoptosis in Cancer Cells

In addition to its direct enzymatic inhibition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In MCF-7 breast cancer cells, treatment with this compound at its IC50 concentration leads to a significant increase in the apoptotic cell population.

Signaling Pathways

The inhibition of MMP-9 by this compound is expected to interfere with several key signaling pathways that are aberrantly activated in cancer and are promoted by MMP-9 activity. These include pathways that regulate cell proliferation, survival, and invasion.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

MCF-7 human breast cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

MMP-9 Activity Assay

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of MMP-9.

Materials:

-

MCF-7 cells

-

This compound

-

MMP-9 Activity Assay Kit (Fluorometric)

-

Lysis buffer

-

Protein concentration assay kit (e.g., BCA assay)

-

Fluorometric microplate reader

Procedure:

-

Treat MCF-7 cells with this compound at its IC50 concentration (23.42 µM) for 48 hours.

-

Lyse the cells using the provided lysis buffer and determine the total protein concentration.

-

Perform the MMP-9 activity assay according to the manufacturer's protocol. This typically involves incubating the cell lysate with a fluorogenic MMP-9 substrate.

-

Measure the fluorescence intensity over time using a fluorometric microplate reader.

-

Calculate the MMP-9 activity and express the inhibition as a percentage relative to the untreated control.

Conclusion and Future Directions

This compound is a promising MMP-9 inhibitor with demonstrated anti-cancer activity, particularly against breast cancer cells. Its ability to inhibit MMP-9 and induce apoptosis highlights its potential as a therapeutic candidate. Further research is warranted to fully elucidate its mechanism of action, evaluate its efficacy in a broader range of cancer models, and assess its in vivo activity and pharmacokinetic properties. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies targeting MMP-9.

References

- 1. Increased circulating levels of matrix metalloproteinase (MMP)-8, MMP-9, and pro-inflammatory markers in patients with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MMP9 - Wikipedia [en.wikipedia.org]

- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Matrix Metalloproteinase-9 in Neuroinflammatory Pathways and the Therapeutic Potential of Its Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical mediator in the pathogenesis of various neuroinflammatory diseases. Its enzymatic activity contributes to the breakdown of the extracellular matrix, disruption of the blood-brain barrier (BBB), and modulation of inflammatory signaling cascades. Consequently, MMP-9 has emerged as a promising therapeutic target for neurological disorders such as ischemic stroke, traumatic brain injury, and multiple sclerosis. This technical guide provides an in-depth overview of the role of MMP-9 in neuroinflammatory pathways, with a focus on the therapeutic potential of its inhibition. While specific public data for a compound designated "MMP-9-IN-8" is unavailable, this guide will utilize data from other well-characterized MMP-9 inhibitors to illustrate the principles of its therapeutic modulation.

Introduction to MMP-9 and its Role in Neuroinflammation

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix (ECM) components, playing a crucial role in tissue remodeling, angiogenesis, and immune cell trafficking.[1] MMP-9, also known as gelatinase B, is a prominent member of this family, secreted as an inactive zymogen (pro-MMP-9) and activated by various proteases.[2][3] In the central nervous system (CNS), MMP-9 expression is typically low under physiological conditions but is significantly upregulated in response to injury and inflammation.[4]

Dysregulated MMP-9 activity is implicated in the pathology of numerous neuroinflammatory conditions.[5] By degrading components of the basal lamina, such as type IV collagen and laminin, MMP-9 compromises the integrity of the blood-brain barrier (BBB). This disruption facilitates the infiltration of peripheral immune cells into the CNS, exacerbating the inflammatory response and contributing to neuronal damage. Furthermore, MMP-9 can directly cleave and modulate the activity of various signaling molecules, including cytokines and chemokines, thereby amplifying neuroinflammatory cascades.

MMP-9 Signaling in Neuroinflammatory Pathways

MMP-9 is a key player in a complex network of signaling pathways that drive neuroinflammation. Its expression and activity are regulated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In turn, activated MMP-9 can process and activate these same cytokines, creating a positive feedback loop that sustains the inflammatory environment.

One of the critical downstream effects of MMP-9 is the activation of transforming growth factor-beta (TGF-β), a pleiotropic cytokine with both pro- and anti-inflammatory roles. MMP-9 can also modulate the activity of chemokines like interleukin-8 (IL-8), enhancing neutrophil chemotaxis and recruitment to the site of inflammation. The nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, is also intertwined with MMP-9 activity. Pro-inflammatory stimuli that activate NF-κB can induce MMP-9 expression, while MMP-9 itself can influence NF-κB signaling.

Below is a diagram illustrating the central role of MMP-9 in neuroinflammatory signaling pathways.

Caption: A diagram of MMP-9's central role in neuroinflammatory signaling cascades.

Quantitative Data on MMP-9 Inhibitors

While specific data for "this compound" is not publicly available, numerous other MMP-9 inhibitors have been characterized. The inhibitory potency of these compounds is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several known MMP-9 inhibitors.

| Inhibitor Name | Target(s) | IC50 (MMP-9) | Cell Line/Assay Condition | Reference |

| MMP-2/MMP-9-IN-1 | MMP-2, MMP-9 | 0.24 µM | In vitro enzyme assay | |

| Compound 8 | MMP-9 | 3.8 ± 0.7 nM | MDA-MB-231 cells | |

| GS-5745 (Andecaliximab) | MMP-9 | - | Preclinical models | |

| SB-3CT | MMP-2, MMP-9 | - | In vivo TBI model | |

| 8-hydroxyquinoline derivative 5e | MMP-2, MMP-9 | Submicromolar | A549 cells |

Note: The absence of a specific IC50 value indicates that the data was not explicitly provided in the cited source, although the compound was shown to be an effective inhibitor.

Experimental Protocols

The study of MMP-9 in neuroinflammatory pathways involves a variety of experimental techniques. Below are detailed methodologies for key experiments commonly cited in the literature.

Gelatin Zymography for MMP-9 Activity

This technique is used to detect the activity of gelatinases, such as MMP-9, in biological samples.

-

Sample Preparation: Homogenize brain tissue samples in a non-reducing sample buffer.

-

Electrophoresis: Separate proteins on a polyacrylamide gel containing gelatin as a substrate.

-

Renaturation and Development: Wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature. Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The molecular weight of the bands can be used to distinguish between pro-MMP-9 and active MMP-9.

Enzyme-Linked Immunosorbent Assay (ELISA) for MMP-9 Quantification

ELISA is a quantitative immunoassay used to measure the concentration of MMP-9 in various samples.

-

Coating: Coat a 96-well plate with a capture antibody specific for human MMP-9.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).

-

Sample Incubation: Add standards and samples (e.g., cell culture supernatant, serum, tissue homogenates) to the wells and incubate.

-

Detection: Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.

-

Measurement: Measure the absorbance of the colored product using a microplate reader. The concentration of MMP-9 in the samples is determined by comparison to a standard curve.

In Vivo Mouse Model of Neuroinflammation (e.g., Spinal Cord Injury)

Animal models are essential for studying the in vivo effects of MMP-9 and its inhibitors.

-

Animal Preparation: Use adult male CD1 mice (8-10 weeks old). Anesthetize the mice with an appropriate anesthetic (e.g., ketamine and xylazine).

-

Surgical Procedure: Perform a laminectomy to expose the spinal cord at the desired level (e.g., T5-T8). Induce a spinal cord injury (SCI) using a standardized method, such as extradural compression with an aneurysm clip.

-

Inhibitor Administration: Administer the MMP-9 inhibitor (e.g., via intraperitoneal injection) at a predetermined dose and time course relative to the injury.

-

Behavioral Assessment: Evaluate motor function at various time points post-injury using tests such as the Basso Mouse Scale (BMS) or rotarod test.

-

Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect spinal cord tissue for histological analysis, zymography, or ELISA to assess the extent of injury, inflammation, and MMP-9 activity.

Below is a workflow diagram for a typical in vivo experiment to evaluate an MMP-9 inhibitor.

Caption: A generalized workflow for evaluating the efficacy of an MMP-9 inhibitor in an in vivo model.

Conclusion and Future Directions

MMP-9 plays a multifaceted and critical role in the progression of neuroinflammatory diseases. Its ability to disrupt the BBB, modulate cytokine and chemokine activity, and contribute to a cycle of inflammation makes it a compelling target for therapeutic intervention. While the development of broad-spectrum MMP inhibitors has been hampered by off-target effects, the pursuit of highly selective MMP-9 inhibitors holds significant promise. Future research should focus on the development of novel, specific MMP-9 inhibitors and their rigorous evaluation in preclinical models of neuroinflammation. A deeper understanding of the complex regulatory networks involving MMP-9 will be crucial for designing effective therapeutic strategies to mitigate the devastating consequences of neuroinflammatory disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A delicate balance: role of MMP-9 in brain development and pathophysiology of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of neuroinflammation by matrix metalloproteinase-8 inhibitor derivatives in activated microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Mmp-9-IN-8 and Blood-Brain Barrier Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including chemical structure and specific quantitative data for a molecule designated "Mmp-9-IN-8," is limited. This guide synthesizes the established role of Matrix Metalloproteinase-9 (MMP-9) in blood-brain barrier (BBB) integrity and the effects of its selective inhibition, using data from well-characterized selective MMP-9 inhibitors as a proxy. The experimental protocols and signaling pathways described are standard methodologies in the field and are directly applicable to the study of novel MMP-9 inhibitors.

Executive Summary

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Disruption of the BBB is a critical event in the pathogenesis of numerous neurological diseases, including stroke, traumatic brain injury, multiple sclerosis, and neurodegenerative disorders. Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a key enzyme implicated in the degradation of the extracellular matrix and tight junction proteins that are fundamental to BBB integrity. Upregulation and activation of MMP-9 are strongly associated with increased BBB permeability. Consequently, selective inhibition of MMP-9 presents a promising therapeutic strategy to preserve BBB function and mitigate neuroinflammation and neuronal damage. This technical guide provides an in-depth overview of the role of MMP-9 at the BBB, the mechanism of its inhibition, and detailed experimental protocols for evaluating the efficacy of selective MMP-9 inhibitors.

The Role of MMP-9 in Blood-Brain Barrier Disruption

MMP-9 contributes to the breakdown of the BBB through the proteolytic degradation of its key structural components. The neurovascular unit, which comprises endothelial cells, pericytes, astrocytes, and the basal lamina, forms the BBB. MMP-9 targets several components of this unit.

Key Substrates of MMP-9 at the BBB:

-

Tight Junction Proteins: These proteins, which include occludin, claudins (especially claudin-5), and zonula occludens-1 (ZO-1), seal the paracellular space between adjacent endothelial cells. MMP-9 can directly cleave these proteins, leading to the opening of the BBB.[1][2]

-

Basal Lamina Components: The basal lamina provides structural support to the endothelial cells. MMP-9 degrades type IV collagen and laminin, major components of the basal lamina, thereby compromising the structural integrity of the blood vessels.[1]

-

Other Extracellular Matrix (ECM) Proteins: MMP-9 can also degrade other ECM components, further contributing to the destabilization of the neurovascular unit.

Increased expression and activity of MMP-9 are observed in various pathological conditions affecting the CNS. Pro-inflammatory cytokines like TNF-α and IL-1β, as well as oxidative stress, are potent inducers of MMP-9 expression in cerebral endothelial cells and astrocytes.[2][3]

Quantitative Data on Selective MMP-9 Inhibition

While specific data for "this compound" is unavailable, the following tables summarize quantitative data for other selective MMP-9 inhibitors, demonstrating their potential to preserve BBB integrity.

Table 1: In Vitro Efficacy of Selective MMP-9 Inhibitors

| Inhibitor | Assay | Cell Type | IC50 / EC50 | Effect on BBB Integrity | Reference |

| SB-3CT | Gelatin Zymography | - | IC50 for MMP-9 | Attenuated degradation of ZO-1 and laminin. | |

| JNJ0966 | HT1080 cell invasion | HT1080 fibrosarcoma cells | IC50 = 1.0 µM | Prevents proMMP-9 activation, indirectly preserving matrix integrity. | |

| GM6001 (Broad-spectrum) | Cell Invasion | HT1080 fibrosarcoma cells | IC50 = 1.4 µM | Inhibited invasion through Matrigel. |

Table 2: In Vivo Efficacy of Selective MMP-9 Inhibitors

| Inhibitor | Animal Model | Dosage | Outcome | Reference |

| SB-3CT | Mouse model of focal cerebral ischemia | - | Reduced infarct volume and neuronal apoptosis, preserved laminin. | |

| JNJ0966 | Mouse experimental autoimmune encephalomyelitis (EAE) | - | Ameliorated disease pathology. |

Experimental Protocols

In Vitro Blood-Brain Barrier Model

This protocol describes the establishment of a co-culture Transwell model to mimic the BBB in vitro.

-

Cell Culture:

-

Culture primary or immortalized brain microvascular endothelial cells (e.g., bEnd.3 or hCMEC/D3) and astrocytes (e.g., C6 glioma cells) in their respective recommended media.

-

-

Transwell Setup:

-

Coat the apical side of a 0.4 µm pore size Transwell insert with a suitable extracellular matrix component (e.g., collagen I or Matrigel).

-

Seed the endothelial cells onto the coated insert.

-

Seed astrocytes in the bottom of the well (basolateral compartment).

-

Allow the cells to co-culture for several days to form a tight monolayer.

-

-

Assessment of Barrier Integrity:

-

Measure Transendothelial Electrical Resistance (TEER) daily using a volt-ohm meter. A stable and high TEER value (typically >150 Ω·cm²) indicates a confluent and tight monolayer.

-

Perform permeability assays using fluorescently labeled tracers of different molecular weights (e.g., sodium fluorescein, FITC-dextran).

-

Measurement of Transendothelial Electrical Resistance (TEER)

-

Equilibrate the culture plates to room temperature for 15-20 minutes before measurement.

-

Use a sterile "chopstick" electrode pair.

-

Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.

-

Ensure the electrodes are not touching the cell monolayer.

-

Record the resistance reading.

-

Subtract the resistance of a blank, cell-free insert from the reading of the cell-seeded inserts.

-

Multiply the corrected resistance by the surface area of the Transwell membrane to obtain the TEER value in Ω·cm².

In Vivo Assessment of BBB Permeability (Evans Blue Extravasation)

-

Anesthetize the animal (e.g., mouse or rat).

-

Inject a 2% solution of Evans blue dye in saline intravenously (e.g., via the tail vein) at a dose of 4 ml/kg.

-

Allow the dye to circulate for a defined period (e.g., 1-2 hours).

-

Transcardially perfuse the animal with saline to remove the dye from the vasculature.

-

Dissect the brain and homogenize specific regions in a suitable solvent (e.g., formamide or trichloroacetic acid).

-

Centrifuge the homogenate to pellet the tissue debris.

-

Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (around 620 nm for absorbance) to quantify the amount of extravasated dye.

Gelatin Zymography for MMP-9 Activity

-

Collect conditioned media from cell cultures or prepare brain tissue homogenates.

-

Separate proteins on a polyacrylamide gel containing gelatin under non-reducing conditions.

-

After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

-

Incubate the gel in a developing buffer containing Ca²⁺ and Zn²⁺ at 37°C overnight to allow for gelatin degradation by MMPs.

-

Stain the gel with Coomassie Brilliant Blue and then destain.

-

Areas of gelatinase activity will appear as clear bands against a blue background. The molecular weight of the bands can be used to distinguish between pro-MMP-9 and active MMP-9.

Immunofluorescence Staining for Tight Junction Proteins

-

Fix brain cryosections or cultured endothelial cells on coverslips with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent such as Triton X-100.

-

Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin or normal goat serum).

-

Incubate with a primary antibody against the tight junction protein of interest (e.g., rabbit anti-ZO-1 or mouse anti-occludin).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the sections or coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the staining using a fluorescence or confocal microscope. Discontinuous or fragmented staining at the cell borders indicates a loss of tight junction integrity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in MMP-9 regulation at the BBB and a typical experimental workflow for evaluating an MMP-9 inhibitor.

Caption: Signaling pathways leading to MMP-9-mediated BBB disruption.

References

- 1. Matrix metalloproteinase-9 deficiency leads to prolonged foreign body response in the brain associated with increased IL-1β levels and leakage of the blood brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of MMP-9 Expression and Endothelial Injury by Oxidative Stress after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Mmp-9-IN-8's Impact on Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components.[1] Its substrates include gelatin, types IV and V collagen, and elastin.[1][2] Through its enzymatic activity, MMP-9 is critically involved in physiological processes such as tissue remodeling, wound healing, and angiogenesis.[3] However, the dysregulation of MMP-9 activity is strongly implicated in a range of pathologies, including tumor metastasis, chronic inflammation, fibrosis, and cardiovascular diseases.

The significant correlation between elevated MMP-9 activity and disease progression underscores its importance as a therapeutic target. Inhibition of MMP-9 can prevent the excessive breakdown of the ECM, modulate inflammatory responses, and impede pathological tissue remodeling. While this guide is framed around the query for "Mmp-9-IN-8," publicly available, specific data for a compound with this exact designation is limited. Therefore, this document will provide a comprehensive overview of the effects of potent and selective MMP-9 inhibitors on ECM remodeling, using principles and data derived from well-characterized inhibitors of this class. We will explore the mechanism of action, quantifiable effects on the ECM, relevant signaling pathways, and detailed experimental protocols for assessing inhibitor efficacy.

Core Mechanism: MMP-9 in ECM Degradation

MMP-9's primary function in ECM remodeling is the proteolytic cleavage of its core structural components. This degradation is a crucial step in processes that require cell migration and tissue restructuring, such as angiogenesis and immune cell trafficking. MMP-9 is typically secreted as an inactive pro-enzyme (pro-MMP-9) and requires activation in the extracellular space. Once activated, it can directly cleave a variety of substrates.

Beyond direct ECM degradation, MMP-9 modulates the tissue microenvironment by processing non-ECM substrates, including cytokines and chemokines. For instance, MMP-9 can cleave and activate pro-forms of signaling molecules like TGF-β and TNF-α, which are potent drivers of inflammation and fibrosis. By inhibiting MMP-9, the downstream effects of these activated signaling molecules can be attenuated, further contributing to the therapeutic effect.

The mechanism of MMP-9 inhibition typically involves targeting the catalytic domain of the enzyme. Many small molecule inhibitors are designed to chelate the essential zinc ion in the active site, rendering the enzyme proteolytically inactive.

Caption: General mechanism of MMP-9 inhibition preventing ECM degradation.

Quantitative Effects of MMP-9 Inhibition

The inhibition of MMP-9 leads to measurable changes in ECM composition and cellular behavior. Data from various preclinical models demonstrate that blocking MMP-9 activity can preserve ECM integrity and reduce pro-fibrotic and pro-invasive cellular phenotypes.

| Parameter Measured | Model System | Treatment | Key Quantitative Finding | Reference |

| Collagen Deposition | CCl₄-induced liver fibrosis (mice) | Inactive MMP-9 mutants (TIMP-1 scavengers) | Significant reduction in hydroxyproline content, indicating decreased collagen deposition. | |

| Myofibroblast Activation | Unilateral Ureteral Obstruction (UUO) kidney fibrosis model (MMP-9-/- mice) | Genetic deletion of MMP-9 | Significant decrease in α-SMA (alpha-smooth muscle actin) levels, a marker for myofibroblast activation. | |

| TGF-β1 Activation | Airway Basal-like Cells from IPF patients | Andecaliximab (anti-MMP9 antibody) | Blocked TGF-β1-induced Smad2 phosphorylation in responder cells. | |

| Tumor Cell Invasion | In vitro invasion assay | MMP-9 inhibitor | Dose-dependent reduction in cancer cell invasion through a basement membrane matrix. | |

| Fibronectin Cleavage | Post-Myocardial Infarction (MI) model (MMP-9 null mice) | Genetic deletion of MMP-9 | Reduced levels of fibronectin cleavage products in the infarct region of the left ventricle. |

Signaling Pathways Modulated by MMP-9

MMP-9 expression and activity are regulated by a complex network of signaling pathways, and MMP-9 itself influences downstream signaling. Pro-inflammatory cytokines like TNF-α and interleukins can activate transcription factors such as NF-κB and AP-1, which in turn drive MMP-9 gene expression. Once active, MMP-9 can perpetuate these signals by releasing matrix-sequestered growth factors or activating latent ones, most notably TGF-β, a master regulator of fibrosis. Inhibiting MMP-9 disrupts this feedback loop, leading to reduced pro-fibrotic and pro-inflammatory signaling.

Caption: Signaling pathway showing MMP-9 regulation and points of inhibition.

Experimental Protocols

Gelatin Zymography for MMP-9 Activity Assessment

This technique is used to detect the gelatinolytic activity of MMP-9 in biological samples.

Methodology:

-

Sample Preparation: Homogenize tissues or collect conditioned media from cell cultures. Determine protein concentration using a standard assay (e.g., BCA). Mix samples with non-reducing SDS sample buffer (do not boil).

-

Electrophoresis: Load equal amounts of protein onto a polyacrylamide gel copolymerized with gelatin (e.g., 1 mg/mL). Run the gel at 4°C to separate proteins by size.

-

Renaturation: After electrophoresis, wash the gel in a renaturation buffer (e.g., 2.5% Triton X-100) for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow enzymes to renature.

-

Incubation: Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl₂, ZnCl₂, and Brij-35) at 37°C for 12-48 hours.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes. Destain with a solution of methanol and acetic acid.

-

Analysis: Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The intensity of the band, which can be quantified by densitometry, corresponds to the level of enzymatic activity. Pro-MMP-9 (92 kDa) and active MMP-9 (~82 kDa) can be distinguished by their molecular weights.

Fluorometric MMP-9 Inhibitor Screening Assay

This is a high-throughput method for quantifying MMP-9 activity and screening for potential inhibitors.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer such as 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.

-

MMP-9 Enzyme: Reconstitute lyophilized human MMP-9 in assay buffer to a stock concentration. Keep on ice.

-

Fluorogenic Substrate: Use a FRET-based peptide substrate that is specifically cleaved by MMP-9 (e.g., Mca-PLGL-Dpa-AR-NH₂).

-

Inhibitor: Dissolve the test compound (e.g., this compound) and a known control inhibitor (e.g., NNGH) in a suitable solvent like DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to all wells.

-

Add test inhibitor solutions to sample wells and a known inhibitor to positive control wells. Add solvent only to enzyme control wells.

-

Add a pre-determined amount of diluted MMP-9 enzyme to all wells except the background control.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in kinetic mode at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (slope) from the linear portion of the kinetic curve.

-

Determine the percent inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100.

-

Calculate the IC₅₀ value by plotting percent inhibition against a range of inhibitor concentrations.

-

Caption: Experimental workflow for screening and validating MMP-9 inhibitors.

Conclusion

The inhibition of Matrix Metalloproteinase-9 represents a promising therapeutic strategy for a multitude of diseases characterized by aberrant extracellular matrix remodeling. By blocking the catalytic activity of MMP-9, inhibitors can directly prevent the degradation of key ECM proteins like collagen and elastin, thereby preserving tissue architecture. Furthermore, these inhibitors indirectly modulate critical signaling pathways, such as TGF-β, by preventing the release and activation of matrix-bound growth factors, which helps to attenuate pro-fibrotic and pro-inflammatory responses. The methodologies outlined, from quantitative in vitro assays to in vivo disease models, provide a robust framework for the evaluation and development of novel MMP-9 inhibitors. While the challenge of achieving high selectivity and avoiding off-target effects remains, continued research into specific inhibitors like this compound is crucial for translating the therapeutic potential of MMP-9 blockade into clinical success.

References

Acknowledgment of Search Results on Mmp-9-IN-8

To our valued user:

Following a comprehensive investigation to gather data for your request on Mmp-9-IN-8 , our research has indicated that there is no publicly available scientific literature, quantitative data, or established experimental protocols for a specific inhibitor with this designation. The search results did, however, yield extensive and valuable information regarding the therapeutic target, Matrix Metalloproteinase-9 (MMP-9) , its crucial role in various pathologies, and the broader landscape of its inhibitors.

It is possible that "this compound" may be an internal, pre-publication designation for a novel compound, or a potential typographical error.

We are fully prepared to proceed with creating the in-depth technical guide you requested by focusing on the well-documented information available. We propose to deliver a comprehensive whitepaper on MMP-9 as a Therapeutic Target , which would include:

-

A detailed overview of the structure and function of the MMP-9 enzyme.

-

In-depth analysis of the signaling pathways regulated by or involving MMP-9, complete with the mandatory Graphviz diagrams you specified.

-

A structured summary of various classes of known MMP-9 inhibitors, presenting available quantitative data (e.g., IC50, Ki values) in clear, comparative tables.

-

A compilation of detailed, generalized experimental protocols for assessing MMP-9 activity and inhibition, which can be adapted for specific research needs.

This approach will provide your target audience of researchers, scientists, and drug development professionals with a robust and actionable technical resource on the most current and relevant information in the field of MMP-9 inhibition.

Please let us know if you would like to proceed with this proposed topic, or if you can provide any alternative designation or further details for "this compound". We are ready to generate this comprehensive guide for you.

Mmp-9-IN-8: A Technical Guide to its Biological Function and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mmp-9-IN-8, also identified as Compound 3 in the scientific literature, is a pyrrolopyrimidine derivative that has emerged as an inhibitor of Matrix Metalloproteinase-9 (MMP-9). This molecule demonstrates anti-cancer properties, notably by inducing apoptosis in cancer cell lines. This technical guide provides a comprehensive overview of the biological function and activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The information is primarily derived from the study "Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism" published in Naunyn-Schmiedeberg's Archives of Pharmacology.

Quantitative Data Summary

The biological activity of this compound has been quantified through various assays, primarily focusing on its inhibitory effect on MMP-9 and its cytotoxic and pro-apoptotic effects on cancer cells.

Table 1: In Vitro Inhibitory and Cytotoxic Activity of this compound

| Parameter | Target/Cell Line | Value | Reference |

| MMP-9 Inhibition | Enzyme Activity | 42.16 ± 5.10% at 10 µM | [1][2][3][4] |

| 58.28 ± 1.96% at 50 µM | [1] | ||

| Cytotoxicity (IC50) | MCF-7 Human Breast Cancer Cells | 23.42 µM |

Biological Function and Mechanism of Action

This compound functions as an inhibitor of MMP-9, an enzyme implicated in the degradation of the extracellular matrix, a process crucial for cancer cell invasion and metastasis. By inhibiting MMP-9, this compound is thought to interfere with these pathological processes.

Furthermore, this compound exhibits direct anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is accompanied by an increase in intracellular Reactive Oxygen Species (ROS), which can trigger apoptotic signaling pathways.

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for apoptosis induction by this compound in cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Viability (MTT) Assay

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

-

Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.

MMP-9 Activity Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of MMP-9.

-

Cell Culture and Treatment: Culture MCF-7 cells and treat them with this compound at the desired concentrations (e.g., 10 µM and 50 µM) for 48 hours. The IC50 concentration (23.42 µM) can also be used.

-

Sample Preparation: Collect the cell lysates or conditioned media containing MMP-9.

-

Enzyme Reaction: Use a commercially available MMP-9 activity assay kit. Typically, this involves incubating the MMP-9 sample with a fluorogenic substrate in the presence or absence of this compound.

-

Fluorescence Measurement: Measure the fluorescence intensity over time. The rate of substrate cleavage is proportional to the MMP-9 activity.

-

Data Analysis: Calculate the percentage of MMP-9 inhibition by comparing the activity in the presence of this compound to the control (untreated) sample.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the extent of apoptosis induced by this compound.

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat them with this compound at its IC50 concentration for 48 hours.

-

Cell Harvesting: Harvest the cells, including both adherent and floating cells, by trypsinization.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Reactive Oxygen Species (ROS) Assay

This assay measures the level of intracellular ROS production following treatment with this compound.

-

Cell Seeding and Treatment: Culture MCF-7 cells and treat them with this compound.

-

Staining: Add a ROS-sensitive fluorescent probe (e.g., DCFH-DA) to the cell culture and incubate.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates a higher level of intracellular ROS.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for evaluating the biological activity of this compound.

Conclusion

This compound is a promising MMP-9 inhibitor with demonstrated anti-cancer activity. Its ability to inhibit MMP-9 and induce apoptosis in cancer cells suggests its potential as a lead compound for the development of novel cancer therapeutics. Further studies are warranted to explore its selectivity profile against other MMPs, its in vivo efficacy, and the detailed molecular mechanisms underlying its pro-apoptotic effects. This guide provides a foundational understanding of this compound for researchers aiming to build upon the existing knowledge of this compound.

References

Technical Guide to a Selective MMP-9 Inhibitor: A Case Study of JNJ0966

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and biological properties of a selective Matrix Metalloproteinase-9 (MMP-9) inhibitor, using JNJ0966 as a primary example. Due to the absence of publicly available information on a compound designated "Mmp-9-IN-8," this document focuses on a well-characterized, selective inhibitor to illustrate the principles of MMP-9 inhibition, experimental evaluation, and its role in signaling pathways.

Introduction to MMP-9 as a Therapeutic Target

Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical regulator of the extracellular matrix (ECM). Its functions are integral to physiological processes such as tissue remodeling, wound healing, and immune cell migration. However, dysregulated MMP-9 activity is implicated in a wide range of pathologies, including cancer metastasis, neuroinflammatory diseases, and fibrosis. This has made MMP-9 an attractive target for therapeutic intervention. Early attempts with broad-spectrum MMP inhibitors were largely unsuccessful in clinical trials due to off-target effects and resulting toxicity.[1] This has shifted the focus towards developing highly selective inhibitors that can offer a better therapeutic window.

Chemical Properties and Mechanism of Action of a Selective Inhibitor: JNJ0966

JNJ0966 represents a novel class of MMP-9 inhibitors that functions through a unique allosteric mechanism. Unlike traditional active-site inhibitors, JNJ0966 does not chelate the catalytic zinc ion. Instead, it binds to a distinct structural pocket near the zymogen cleavage site of pro-MMP-9 (the inactive precursor).[1][2] This binding event prevents the proteolytic cleavage required to convert pro-MMP-9 into its catalytically active form.

This allosteric inhibition of zymogen activation confers high selectivity for MMP-9. JNJ0966 has been shown to have no significant effect on the catalytic activity of active MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14, nor does it inhibit the activation of the closely related MMP-2 zymogen.[1][2]

Quantitative Data Presentation

The following tables summarize the inhibitory potency of JNJ0966 and provide a comparison with other notable MMP inhibitors.

| Compound | Target | Mechanism of Action | IC50 | Reference |

| JNJ0966 | pro-MMP-9 | Allosteric inhibitor of zymogen activation | 440 nM | |

| Marimastat (BB-2516) | MMP-9 | Active-site inhibitor (broad spectrum) | 3 nM | |

| MMP-1 | 5 nM | |||

| MMP-2 | 6 nM | |||

| MMP-14 | 9 nM | |||

| MMP-7 | 13 nM | |||

| Prinomastat (AG3340) | MMP-9 | Active-site inhibitor (broad spectrum) | 5.0 nM | |

| MMP-1 | 79 nM | |||

| MMP-3 | 6.3 nM | |||

| Andecaliximab (GS-5745) | MMP-9 | Allosteric antibody inhibitor | 0.26 - 1.3 nM | |

| S-3304 | MMP-9, MMP-2 | Active-site inhibitor (selective for gelatinases) | Not specified |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of MMP-9 inhibitors. Below are representative protocols for key experiments.

MMP-9 Zymogen Activation Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the conversion of pro-MMP-9 to its active form.

Materials:

-

Recombinant human pro-MMP-9

-

Trypsin (or another activating protease like MMP-3)

-

A FRET-based MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35)

-

Test compound (e.g., JNJ0966)

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = 325/393 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., JNJ0966) in Assay Buffer.

-

Reaction Setup: In a 96-well plate, add pro-MMP-9 to each well.

-

Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Activation: Initiate the activation by adding trypsin to all wells except the negative control. Incubate for a period determined by empirical optimization (e.g., 1-2 hours at 37°C) to allow for pro-MMP-9 processing.

-

Substrate Addition: Add the FRET-based MMP-9 substrate to all wells.

-

Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.

-

Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the positive control. Calculate the IC50 value by fitting the data to a dose-response curve.

In Situ Zymography for MMP Activity in Tissue

This technique allows for the localization and quantification of MMP activity within tissue sections.

Materials:

-

Frozen tissue sections (e.g., from tumor biopsies)

-

DQ-gelatin (a fluorogenic gelatin substrate)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 5 mM CaCl2)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Cut fresh frozen tissue sections (e.g., 10 µm thick) and mount them on slides.

-

Substrate Overlay: Overlay the tissue sections with DQ-gelatin dissolved in the incubation buffer.

-

Incubation: Incubate the slides in a humidified chamber at 37°C for a specified time (e.g., 2-4 hours). In areas of gelatinase activity, the DQ-gelatin will be cleaved, releasing a fluorescent signal.

-

Washing: Gently wash the slides with PBS to remove excess substrate.

-

Staining and Mounting: Counterstain with DAPI to visualize cell nuclei and mount with an appropriate mounting medium.

-

Imaging and Analysis: Visualize the fluorescence using a microscope. The intensity of the green fluorescence from the cleaved DQ-gelatin is proportional to the MMP activity. Quantify the fluorescence intensity in regions of interest.

Visualizations: Signaling Pathways and Workflows

MMP-9 Upstream Regulation and Downstream Effects

MMP-9 expression and activation are regulated by a complex network of signaling pathways initiated by various extracellular stimuli. Once active, MMP-9 cleaves numerous substrates, influencing cell behavior and tissue remodeling.

Caption: Simplified signaling pathways leading to MMP-9 expression, activation, and its downstream effects.

Experimental Workflow for Screening MMP-9 Zymogen Activation Inhibitors

The following diagram illustrates a typical workflow for identifying and characterizing inhibitors of pro-MMP-9 activation, such as JNJ0966.

Caption: Workflow for the discovery and characterization of a selective pro-MMP-9 activation inhibitor.

Allosteric vs. Active-Site Inhibition of MMP-9

This diagram illustrates the conceptual difference between traditional active-site inhibitors and allosteric inhibitors of zymogen activation.

Caption: Comparison of MMP-9 inhibition mechanisms.

References

- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MMP-9-IN-8 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1] Dysregulation of MMP-9 activity is implicated in a variety of pathological processes, including tumor invasion and metastasis, inflammation, and autoimmune diseases.[1] MMP-9-IN-8 is a chemical compound identified as an inhibitor of MMP-9. It has demonstrated anti-cancer activity by inducing apoptosis in cancer cells.[2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cells and to elucidate the downstream signaling pathways modulated by MMP-9 inhibition.

Product Information

| Product Name | This compound |

| Synonyms | Compound 3 |

| Target | Matrix Metalloproteinase-9 (MMP-9) |

| Biological Activity | Inhibits MMP-9 activity and induces apoptosis in cancer cells. |

Quantitative Data

The following table summarizes the known quantitative data for this compound.

| Parameter | Cell Line | Value | Reference |

| Inhibition of MMP-9 Activity | Not specified | 42.16% at 10 µM | [2] |

| 58.28% at 50 µM | |||

| IC50 (Apoptosis Induction) | MCF-7 | 23.42 µM |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A crucial first step for in vitro experiments is the correct preparation of the inhibitor stock solution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO.

-

In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

Protocol 2: Cell Viability and Proliferation Assay (MTS Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should bracket the known IC50 value (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Cell Migration and Invasion Assay (Boyden Chamber Assay)

This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

Boyden chamber inserts (8 µm pore size) for 24-well plates

-

For invasion assay: Matrigel or other basement membrane matrix

-

This compound

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

Procedure:

-

For invasion assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Boyden chamber inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C for at least 30 minutes. For migration assays, this step is omitted.

-

Harvest and resuspend cancer cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

-

Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Add 200 µL of the pre-treated cell suspension to the upper chamber of the inserts.

-

Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 12-48 hours, depending on the cell line).

-

After incubation, carefully remove the inserts from the wells.

-

Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the insert membrane.

-